

Technical Guide: Boc-Leu-Pro-OH – Structural Analysis & Synthetic Protocols

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Boc-Leu-Pro-OH*

CAS No.: 64205-66-9

Cat. No.: B558329

[Get Quote](#)

Executive Summary

Boc-Leu-Pro-OH is a protected dipeptide intermediate critical in the synthesis of bioactive peptides, particularly those requiring

-turn induction. The presence of the Proline (Pro) residue at the C-terminus, coupled with the hydrophobic Leucine (Leu) side chain, creates a structural motif often found in signal transduction inhibitors and cyclic peptide natural products (e.g., Sarcodactylamide).

This guide provides a rigorous technical breakdown of the molecule's physicochemical properties, a validated synthesis workflow to overcome the steric hindrance of the N-alkylated proline amine, and a quality control framework ensuring >98% purity for downstream applications.

Physicochemical Profile

The following data constitutes the core identity of the molecule. Researchers should verify these parameters upon receipt of any commercial batch.

Parameter	Specification	Technical Note
Chemical Name	Boc-L-Leu-L-Pro-OH	N-tert-Butoxycarbonyl-L-leucyl-L-proline
CAS Number	64205-66-9	Verify specific salt forms (e.g., DCHA salt) which have different CAS #s.
Molecular Formula		Calculated based on anhydrous free acid.
Molecular Weight	328.41 g/mol	Monoisotopic mass: ~328.20 Da.
Physical State	White to off-white powder	Hygroscopic; store at -20°C under desiccation.
Solubility	DCM, DMF, MeOH	Poor solubility in water; soluble in dilute base.
pKa (COOH)	~3.8	The C-terminal acid is relatively acidic due to the inductive effect of the amide.

Structural Analysis & Stereochemistry

The Proline "Kink" and Cis/Trans Isomerization

Unlike primary amino acids, Proline is a secondary amine (pyrrolidine ring). When Leucine is coupled to Proline, the resulting peptide bond (

) lacks an amide hydrogen. This leads to two critical structural consequences:

- Steric Hindrance: The N-terminal Boc-Leu moiety faces significant steric clash from the Proline

-carbons during coupling, often requiring highly active coupling agents (e.g., HATU or mixed anhydrides) rather than standard carbodiimides.

- **Cis/Trans Isomerization:** The energy barrier between the cis and trans isomers of the Xaa-Pro bond is lower than standard peptide bonds. While the trans isomer is generally favored (~80-90%) in solution, the cis population is non-negligible and can complicate NMR analysis, appearing as "impurity" peaks (rotamers).

Hydrophobic Clustering

The isobutyl side chain of Leucine and the pyrrolidine ring of Proline create a localized hydrophobic patch. In solution-phase synthesis, this dipeptide is highly soluble in organic solvents (DCM, EtOAc), facilitating easy extraction workups.

Synthetic Utility & Protocols

Synthesis Strategy: The "Ester-Saponification" Route

Direct coupling of Boc-Leu-OH to free Proline (H-Pro-OH) is inefficient due to the zwitterionic nature of the amino acid. The industry-standard protocol involves coupling to a Proline ester (H-Pro-OMe), followed by mild saponification.

Step 1: Coupling (Boc-Leu-OH + H-Pro-OMe)

- Reagents: Boc-Leu-OH (1.0 eq), H-Pro-OMe·HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).
- Solvent: Dichloromethane (DCM) or DMF (0.1 M concentration).
- Mechanism: EDC activates the Leu-COOH. HOBt forms an active ester to suppress racemization (critical given the steric bulk).

Step 2: Saponification (Hydrolysis)

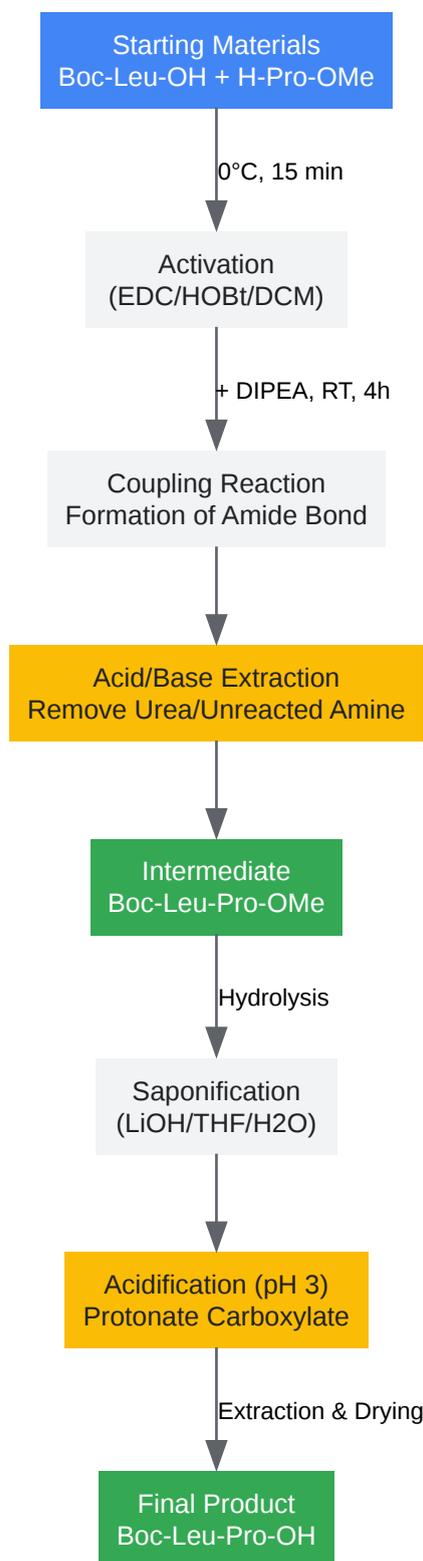
- Reagents: LiOH (3.0 eq) in THF/H₂O (3:1).
- Condition: 0°C to RT, 2 hours.
- Workup: Acidify to pH 3 with KHSO₄, extract into EtOAc.

Detailed Protocol: 10 mmol Scale

- Activation: Dissolve 2.31 g Boc-Leu-OH (10 mmol) and 1.62 g HOBt (12 mmol) in 50 mL DCM at 0°C. Add 2.30 g EDC·HCl (12 mmol). Stir for 15 min.
- Coupling: Add 1.82 g H-Pro-OMe·HCl (11 mmol) followed by 5.2 mL DIPEA (30 mmol). The solution should remain clear. Stir at RT for 4-6 hours.
- Quench & Wash: Dilute with 100 mL EtOAc. Wash sequentially with 1M KHSO₄ (2x), Sat. NaHCO₃ (2x), and Brine (1x). Dry over Na₂SO₄ and concentrate to yield Boc-Leu-Pro-OMe (Oil).
- Hydrolysis: Dissolve the oil in 30 mL THF. Add 10 mL of 1M LiOH aqueous solution. Monitor by TLC (EtOAc/Hexane).[1]
- Isolation: Once ester is consumed, evaporate THF. Acidify aqueous layer to pH ~2-3 with 1M KHSO₄. Extract the white precipitate/oil into EtOAc.
- Final Product: Evaporate EtOAc. Triturate with Hexanes to induce crystallization of **Boc-Leu-Pro-OH**.

Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision points.



[Click to download full resolution via product page](#)

Figure 1: Step-by-step synthetic pathway for **Boc-Leu-Pro-OH** via methyl ester protection.

Quality Control (QC) & Validation

Trustworthiness in peptide chemistry relies on proving structure and purity. The following QC metrics are mandatory.

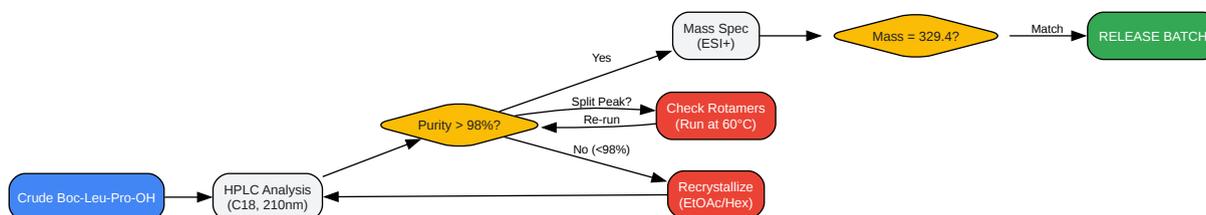
HPLC Analysis

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).
- Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 mins.
- Detection: UV at 210 nm (Amide bond) and 254 nm (if aromatic impurities suspected).
- Expectation: Single peak. Note: Broadening or splitting may occur due to cis/trans rotamers. Run at 60°C to collapse rotamers if necessary.

Mass Spectrometry (ESI-MS)

- Mode: Positive Ion Mode.
- Target Ion:
Da;
Da.
- Fragment Check: Loss of Boc group (-100 Da) often yields a fragment at ~229 Da.

QC Decision Tree



[Click to download full resolution via product page](#)

Figure 2: Quality Control decision matrix for validating peptide intermediate purity.

References

- GuideChem. (2023). **Boc-Leu-Pro-OH** CAS 64205-66-9 Entry.[2] Retrieved from
- National Institutes of Health (NIH). (2005). Cis-trans isomerization and puckering of proline residue. PubMed. Retrieved from
- ChemicalBook. (2023). Boc-Leu-Leu-OH Properties (Analogous Dipeptide Reference). Retrieved from
- Royal Society of Chemistry. (2018).[1] General Method for the synthesis of leuprolide analogues (Supporting Info). Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
- [2. Page loading... \[guidechem.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Boc-Leu-Pro-OH – Structural Analysis & Synthetic Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558329#boc-leu-pro-oh-structure-and-molecular-weight\]](https://www.benchchem.com/product/b558329#boc-leu-pro-oh-structure-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com